Product packaging for Centellasaponin A(Cat. No.:)

Centellasaponin A

Cat. No.: B12378545
M. Wt: 959.1 g/mol
InChI Key: UKZNRIQOGQPWHP-GQHFFMBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Centellasaponin A is a specialized triterpenoid saponin isolated from the medicinal plant Centella asiatica . It belongs to a diverse family of over 30 ursane-type triterpene glycosides identified in the plant, which are recognized as key bioactive constituents . This compound is part of the centelloid group, whose members are primarily characterized by ursane and oleanane pentacyclic triterpenoid aglycone structures conjugated with hydrophilic sugar moieties . The broader class of Centella asiatica triterpenoids, including asiaticoside and madecassoside, has been extensively studied for a wide spectrum of pharmacological activities, which provides context for the research interest in related compounds like this compound . These activities include stimulating collagen synthesis and promoting wound healing, which are effects attributed to the inhibition of collagen production at the wound site and the enhancement of angiogenesis . Furthermore, centelloids exhibit significant neuroprotective properties by increasing dendritic arborization and synaptogenesis, and are investigated for their potential in treating cognitive deficits and neurodegenerative disorders . Research also points to anti-inflammatory and antioxidant effects, which may be associated with the modulation of signal transduction pathways and improvement of mitochondrial and antioxidant status . This compound is supplied as a high-purity compound for research purposes only. It is intended for use in in vitro studies to further elucidate the biological roles and mechanisms of action of specialized saponins from Centella asiatica . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H78O19 B12378545 Centellasaponin A

Properties

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h21,24-41,49-60H,8-20H2,1-7H3/t21-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1

InChI Key

UKZNRIQOGQPWHP-GQHFFMBASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=C4CC(CC5)(C)C)CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4=C6CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies

Advanced Extraction Techniques for Centellasaponin A

Modern extraction techniques have largely superseded traditional methods, offering improved efficiency, reduced solvent consumption, and shorter processing times. nih.gov These non-conventional methods are crucial for obtaining high-yield, high-purity extracts of this compound and other bioactive compounds from Centella asiatica. nanobioletters.comnih.gov

Microwave-Assisted Extraction (MAE) is a novel technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov The direct and efficient heating of the intracellular water leads to cell rupture, enhancing the release of target compounds into the solvent. researchgate.net This method significantly reduces extraction time and solvent volume compared to conventional techniques like Soxhlet extraction. researchgate.netnih.gov

Research on Centella asiatica has demonstrated the effectiveness of MAE. For instance, one study identified that using 90% methanol (B129727) for a 20-minute extraction period was optimal for achieving the highest yield of saponins (B1172615). researchgate.netresearchgate.net Another study highlighted that extracts obtained via MAE showed a 26% increase in saponin (B1150181) content compared to traditional solvent extraction. researchgate.netnih.gov Further innovation combines MAE with green solvents like natural deep eutectic solvents (NADESs), which has been shown to produce high yields of related saponins and can be optimized using response surface methodology (RSM) for maximum efficiency. rsc.org

Table 1: Research Findings on Microwave-Assisted Extraction (MAE) of Centella asiatica Saponins

ParameterConditionOutcomeReference
Solvent 90% MethanolOptimal for highest yield researchgate.netresearchgate.net
Time 20 minutesOptimal for highest yield researchgate.netresearchgate.net
Efficiency -26% increase in saponin content vs. traditional methods researchgate.netnih.gov
Green Approach NADES with MAEHigh yield of Madecassoside and Asiaticoside (B1665284) rsc.org
Optimization RSM for MAEModel validation showed >80% accuracy for yields rsc.org

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (20 kHz to 100 MHz) to induce cavitation in the solvent. mdpi.com The formation and collapse of these cavitation bubbles create micro-vortices and break down the plant cell walls, facilitating the penetration of the solvent and the release of intracellular contents. e3s-conferences.orgresearchgate.net UAE is recognized for its high efficiency, shorter extraction times, and reduced energy and solvent consumption. e3s-conferences.orgmdpi.com

The effectiveness of UAE for extracting saponins from Centella asiatica is well-documented. e3s-conferences.org Studies have focused on optimizing various parameters, including solvent type and concentration, ultrasonic power, time, and the liquid-to-solid ratio to maximize yield. mdpi.comresearchgate.net For example, an optimized UAE process using 75% ethanol (B145695) yielded significant amounts of TPC, TFC, asiaticoside, and madecassoside. mdpi.com A promising variation is Ultrasonic-Assisted Enzyme Extraction (UAEE), where enzymes like cellulase (B1617823) are used in conjunction with ultrasonication to further degrade the plant cell wall, enhancing the extraction of target glycosides like this compound. ikm.org.my

Table 2: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Centella asiatica Saponins

ParameterConditionOutcomeReference
Method UAE with Response Surface Methodology (RSM)Optimal conditions: 75% ethanol, 87.5 W power, 30 min, 20 mL solvent volume mdpi.com
Yield (Optimal UAE) Asiaticoside: 37.56 ± 4.25 mg/gHigh recovery of bioactive compounds mdpi.com
Method Variation Ultrasonic-Assisted Enzyme Extraction (UAEE)Enhanced extraction by breaking down cell walls ikm.org.my
Yield (UAEE) 0.796 mg/mL AsiaticosideOptimal with 50% ethanol and 0.2 mL cellulase ikm.org.my
Mechanism Cavitation, cell wall disruptionImproved solvent penetration and compound release e3s-conferences.orgresearchgate.net

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses a fluid at or above its critical temperature and pressure as the solvent. wikipedia.orgrjptonline.org Carbon dioxide (CO2) is the most common supercritical fluid due to its mild critical point (31°C, 74 bar), non-toxicity, and ease of removal from the extract. wikipedia.orgnih.gov SFE is advantageous for its high selectivity, which can be tuned by altering pressure and temperature, and its ability to process heat-sensitive compounds at low temperatures. nih.govpolatextraction.com.tr

The primary challenge of using pure supercritical CO2 for saponin extraction is its non-polar nature, which limits its ability to dissolve polar compounds like this compound. unp.edu.ar This limitation can be overcome by adding polar co-solvents, such as methanol or ethanol, to the supercritical CO2. wikipedia.org This modification enhances the polarity of the fluid, improving the extraction efficiency of polar glycosides from the plant matrix.

Besides MAE, UAE, and SFE, other methods have been applied to extract compounds from Centella asiatica.

Conventional Methods : Traditional techniques like maceration, percolation, and Soxhlet extraction are still in use. nanobioletters.comijbsac.org These methods are generally simple and low-cost but suffer from significant drawbacks, including long extraction times, high consumption of organic solvents, and potential degradation of thermolabile compounds due to prolonged heat exposure in methods like Soxhlet extraction. nih.govijbsac.org

Subcritical Water Extraction (SWE) : This non-conventional method uses water at temperatures between its boiling point (100°C) and critical point (374°C) under pressure to maintain a liquid state. unp.edu.ar It serves as a non-toxic, environmentally friendly alternative for extracting polar compounds. unp.edu.ar Studies have shown that as temperature and pressure increase, the extraction yield of asiaticoside and its aglycone, asiatic acid, also increases. unp.edu.ar

Table 3: Comparison of Various Extraction Methods for Centella asiatica

MethodTypeAdvantagesDisadvantagesReference
Maceration ConventionalSimple, low-costTime-consuming, large solvent volume, lower efficiency ijbsac.org
Soxhlet Extraction ConventionalMore efficient than macerationLong duration, large solvent volume, risk of thermal degradation nih.govnih.gov
Subcritical Water Extraction Non-ConventionalNon-toxic, environmentally friendly, good for polar compoundsRequires high pressure and temperature equipment unp.edu.ar

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound and its separation from other structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of this compound. The primary challenge in its purification is the separation from its structural isomer, Asiaticoside. tandfonline.comresearchgate.net

A highly effective method has been developed using reversed-phase HPLC. tandfonline.comtandfonline.com Research indicates that excellent separation with high resolution can be achieved on a Synergi 4μ Hydro-RP 80A column. tandfonline.comresearchgate.net The choice of mobile phase is critical; a mixture of acetonitrile (B52724) and water (21:79, v/v) has been shown to provide superior separation of these polar isomers compared to methanol-water mixtures. tandfonline.comresearchgate.net Interestingly, the elution order of this compound and Asiaticoside is reversed when switching from an acetonitrile-water mobile phase to a methanol-water mobile phase, a phenomenon that can be exploited for definitive identification and separation. tandfonline.comtandfonline.com Factors such as column temperature and flow rate have been found to have a less significant impact on the resolution compared to the mobile phase composition. tandfonline.com

Table 4: Optimized HPLC Conditions for the Separation of this compound and Asiaticoside

ParameterConditionEffectReference
Chromatography Mode Reversed-Phase HPLCStandard for separating saponins tandfonline.comresearchgate.net
Column Synergi 4μ Hydro-RP 80A (4.6mm x 250mm, 4μm)Achieves high-resolution separation tandfonline.comresearchgate.net
Mobile Phase A Acetonitrile-Water (21:79, v/v)Provides high resolution and is superior to methanol-based phases tandfonline.comresearchgate.nettandfonline.com
Mobile Phase B Methanol-Water (e.g., 50:50, v/v)Reverses the elution order of the isomers compared to acetonitrile-water tandfonline.comtandfonline.com
Detection UV at 205 nmWavelength for detecting these saponins tandfonline.com
Key Finding Mobile phase compositionMost critical factor for achieving isomer separation tandfonline.com

Compound Index

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Once this compound has been isolated in a pure form, its chemical structure is confirmed using a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound. unmul.ac.id It provides detailed information about the carbon-hydrogen framework of the molecule. The process involves a suite of experiments:

1D NMR: ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their coupling patterns. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). mdpi.comsemanticscholar.org

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. researchgate.netunmul.ac.id

COSY establishes proton-proton (¹H-¹H) correlations between adjacent protons.

HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments, such as the aglycone and the sugar units. unmul.ac.idsemanticscholar.org

Through comprehensive analysis of these NMR data, the complete structure of the triterpenoid (B12794562) aglycone and the nature and attachment points of the sugar chains can be determined. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Triterpenoid Skeletons from Centella asiatica

CarbonChemical Shift (δ) Range (ppm) - Ursane-type
C-2~68 ppm
C-3~80-85 ppm
C-12~125 ppm
C-13~138 ppm
C-28~180 ppm (Carboxyl)

Note: Data are generalized from related triterpenoids isolated from Centella asiatica. mdpi.comnih.gov Exact shifts for this compound would require specific experimental data.

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source (HRESIMS), is used to determine the precise molecular weight of this compound. nih.govnih.gov This technique provides a mass measurement with high accuracy (typically to four or more decimal places). From this exact mass, an unambiguous molecular formula can be calculated, which is essential for confirming the structural elucidation derived from NMR data. mdpi.comnih.gov For example, HRESIMS analysis of saponins isolated from C. asiatica allows for the confident assignment of their elemental composition. nih.gov

X-ray crystallography provides the definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. nih.govwikipedia.org To perform this analysis, the purified compound must first be crystallized. wikipedia.org The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, revealing the absolute conformation of the molecule. nih.govnih.gov

While a specific X-ray crystal structure for this compound is not prominently reported, the structure of its isomer, asiaticoside, has been determined by single-crystal X-ray analysis. researchgate.net The analysis of asiaticoside (C₄₈H₇₈O₁₉) revealed a monoclinic C2 space group. researchgate.net Given the isomeric relationship, this structural data provides invaluable insight into the likely three-dimensional conformation and stereochemistry of this compound's triterpenoid core and glycosidic linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. msu.edu Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint. msu.edunih.gov

For this compound, a triterpenoid saponin, the IR spectrum is expected to display distinct absorption bands corresponding to its core functional groups. The structure contains numerous hydroxyl (-OH) groups, both on the aglycone and the sugar moieties, a carboxylic acid (-COOH) group, and various C-H and C-O bonds within its polycyclic and glycosidic structure. clockss.org While specific IR data for this compound is not extensively published, analysis of closely related triterpenes isolated from Centella asiatica provides insight into the expected spectral features. For instance, a novel triterpene from the same plant exhibited strong absorption bands at 3433 cm⁻¹ and 1722 cm⁻¹, which are attributable to hydroxyl and carboxyl functions, respectively. mdpi.comsemanticscholar.org

The IR spectrum of this compound would therefore be characterized by:

A broad and intense absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups.

Absorption bands in the 3000-2850 cm⁻¹ range due to C-H stretching vibrations of methyl and methylene (B1212753) groups in the triterpene skeleton. msu.edu

A sharp, strong absorption peak around 1725-1700 cm⁻¹, indicative of the C=O stretching vibration of the carboxylic acid group. mdpi.comsemanticscholar.org

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Hydroxyl (O-H) Stretching 3500 - 3200 (Broad)
Carboxylic Acid (C=O) Stretching 1725 - 1700 (Strong)
Alkane (C-H) Stretching 3000 - 2850

Chiroptical Methods (e.g., ECD/ORD)

Chiroptical spectroscopic methods are essential for the stereochemical elucidation of chiral molecules like this compound. researchgate.net These techniques, which include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.comtaylorfrancis.com The resulting spectra provide crucial information about the absolute configuration and conformational preferences of the molecule. frontiersin.orgnih.gov

This compound possesses numerous stereogenic centers in both its triterpenoid aglycone and its three sugar units. Determining the correct three-dimensional arrangement of these centers is critical for a complete structural assignment. While NMR spectroscopy can define the relative stereochemistry, chiroptical methods are powerful tools for establishing the absolute configuration. frontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can be compared with those of known compounds or with data from quantum chemical calculations to assign the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the molecule's chromophores. Even weak chromophores, like the carboxyl group in this compound, can give rise to a distinct ECD spectrum that is invaluable for stereochemical assignment, often through comparison with computationally predicted spectra. frontiersin.org

The application of these methods is indispensable for unambiguously confirming the complex stereostructure of this compound, which is a critical aspect of its full chemical characterization. nih.gov

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformation of chiral molecules. | Provides detailed stereochemical information by analyzing the Cotton effects associated with the molecule's chromophores (e.g., carboxyl group). |

Biosynthesis and Metabolic Pathways of Centellasaponin a

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis in Centella asiatica

Triterpenoid saponins (B1172615) in C. asiatica, collectively known as centelloids, are synthesized via the isoprenoid pathway. mdpi.compsu.edu These compounds consist of a hydrophobic triterpenoid structure (the aglycone or sapogenin) linked to one or more hydrophilic sugar chains (the glycone). mdpi.com The biosynthesis begins with simple carbon precursors and proceeds through a series of enzymatic reactions to build complex pentacyclic structures.

The fundamental building blocks for all terpenoids, including Centellasaponin A, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgrsc.org In plants, these precursors are produced by two distinct pathways located in different cellular compartments. frontiersin.orgrsc.org

The Mevalonate (MVA) Pathway : Occurring in the cytosol, the MVA pathway begins with the condensation of three acetyl-CoA units. frontiersin.orgtypeset.io It is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30), including the backbone of this compound. rsc.org Key enzymes in this pathway include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR). typeset.ioscirp.org

The Methylerythritol Phosphate (MEP) Pathway : Located in the plastids, the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.org It typically supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org

While compartmentalized, evidence suggests a cross-talk between the MVA and MEP pathways in C. asiatica for the synthesis of triterpenoids. frontiersin.orgscirp.org The enzyme IPP isomerase (IDI) facilitates the interconversion of IPP and DMAPP. frontiersin.org

The biosynthesis of the triterpenoid backbone begins with the head-to-tail condensation of IPP and DMAPP units. Farnesyl diphosphate synthase (FPS) catalyzes these condensations to form the C15 compound farnesyl pyrophosphate (FPP). mdpi.comnih.gov Subsequently, two molecules of FPP undergo a reductive coupling reaction, catalyzed by squalene (B77637) synthase (SQS), to form the linear C30 hydrocarbon, squalene. mdpi.comnih.gov

This linear precursor is then prepared for cyclization by the enzyme squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position, yielding 2,3-oxidosqualene (B107256). mdpi.comnih.gov This epoxidation is a critical activation step, making 2,3-oxidosqualene the direct precursor for the cyclization into various triterpenoid skeletons. frontiersin.orgnih.gov

The cyclization of 2,3-oxidosqualene is a pivotal branching point in triterpenoid biosynthesis, generating immense structural diversity. nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov In C. asiatica, different OSCs produce various cyclic triterpene skeletons. nih.gov

β-Amyrin Synthase (β-AS) : This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, which possesses an oleanane (B1240867) skeleton. mdpi.comnih.gov

α-Amyrin Synthase (α-AS) : This enzyme produces α-amyrin, which has an ursane (B1242777) skeleton. nih.gov

Lupeol Synthase (LS) : This enzyme generates the lupane-type skeleton, lupeol. nih.govnih.gov

The carbon skeleton of this compound is related to the α-amyrin skeleton. researchgate.net Following cyclization, the triterpene backbone undergoes a series of modifications, primarily oxidation and hydroxylation, catalyzed by cytochrome P450-dependent monooxygenases (CYP450s), to create the specific aglycone (sapogenin) required for this compound. frontiersin.orgmdpi.com

Glycosylation Mechanisms and UDP-Glycosyltransferases (UGTs) in this compound Formation

The final and crucial step in the biosynthesis of this compound is glycosylation. This process involves the attachment of sugar moieties to the triterpenoid aglycone, a reaction that significantly impacts the compound's solubility, stability, and biological activity. mdpi.com

These reactions are catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs). nih.govmdpi.com UGTs utilize activated sugar donors, such as UDP-glucose, to transfer a glycosyl group to a specific hydroxyl or carboxyl group on the aglycone. frontiersin.orgmdpi.com The formation of complex saponins like this compound, which may have multiple sugar units, often requires the sequential action of several different UGTs, each with specific regioselectivity for the aglycone and the growing sugar chain. frontiersin.orgnih.gov

While research has identified specific UGTs involved in the biosynthesis of other major centellosides like asiaticoside (B1665284) (e.g., UGT73AH1), the precise UGTs responsible for the specific glycosylation patterns of this compound are still an active area of investigation. mdpi.comdntb.gov.ua Transcriptomic studies have identified numerous candidate UGT genes in C. asiatica, and ongoing functional characterization aims to elucidate their exact roles in the biosynthesis of the full spectrum of the plant's saponins. frontiersin.orgnih.gov

Genetic and Transcriptomic Studies on Centellasaponin Biosynthesis

Advances in sequencing and bioinformatics have enabled comprehensive genetic and transcriptomic analyses of C. asiatica, providing significant insights into the molecular regulation of centelloside biosynthesis. nih.govresearchgate.net Integrated metabolome and transcriptome studies have successfully identified numerous candidate genes encoding the key enzymes of the pathway. frontiersin.orgnih.gov

These studies analyze the differential expression of genes in tissues with high saponin accumulation, such as leaves, and under conditions that stimulate production, like treatment with methyl jasmonate. nih.govmdpi.com This approach has led to the identification of dozens of genes associated with the MVA, MEP, and downstream triterpenoid pathways. frontiersin.orgnih.gov For instance, a recent study identified 48 genes in the terpenoid backbone biosynthetic pathways, along with 17 candidate CYP450s and 26 UGTs potentially involved in the final modification steps. frontiersin.orgnih.gov The upregulation of the β-amyrin synthase gene (CabAS) has been specifically suggested to play a role in the biosynthesis of this compound. researchgate.net

Table 1: Key Candidate Genes in Triterpenoid Saponin Biosynthesis in C. asiatica (Selected)
Gene IDEnzyme ClassProposed Function in PathwaySource
CaIDI2Isopentenyl pyrophosphate isomerase (IDI)Isomerization of IPP to DMAPP frontiersin.org
CaHDR1HMBPP reductase (HDR)Final step in MEP pathway, synthesis of IPP/DMAPP frontiersin.org
CaβAS1β-amyrin synthase (OSC)Cyclization of 2,3-oxidosqualene to β-amyrin frontiersin.org
CYP716A83Cytochrome P450Oxidation of triterpene backbone (e.g., C-28 oxidase) frontiersin.orgmdpi.com
CYP714E19Cytochrome P450C-23 oxidation of the ursane-type backbone oup.com
UGT73AH1UDP-glycosyltransferase (UGT)Glycosylation of asiatic acid (C-28 position) mdpi.com
UGT73 FamilyUDP-glycosyltransferase (UGT)Candidate for glycosylation at C-3 position frontiersin.org

Factors Influencing this compound Production in Centella asiatica

The accumulation of this compound and other triterpenoids in C. asiatica is not constant but is significantly influenced by a combination of genetic and external factors. cambridge.org

Geographical Location and Genetics : Different accessions or chemotypes of C. asiatica collected from various geographical locations show remarkable qualitative and quantitative variability in their triterpenoid profiles, even when grown under identical environmental conditions. cambridge.orgfrontiersin.org This indicates a strong genetic basis for saponin production. cambridge.org For example, studies in Madagascar identified two distinct morphotypes with significantly different asiaticoside content. nih.gov

Environmental Conditions : Climatic and edaphic factors play a crucial role. Saponin content can vary with the season, with higher yields often observed during the rainy season compared to the dry season. nih.gov Altitude is another key factor, with populations at mid-range altitudes (e.g., 800-1400 m in Madagascar) showing higher productivity. nih.gov Factors like light intensity and quality also affect secondary metabolite production; for instance, blue light has been shown to upregulate genes involved in flavonoid biosynthesis, a related secondary metabolic pathway. researchgate.netresearchgate.net Soil nutrition and moisture levels also impact plant growth and the synthesis of bioactive compounds. frontiersin.orgmdpi.com

Table 2: Influence of External Factors on Triterpenoid Production in C. asiatica
FactorObservationSource
Genotype/LocationSignificant variation in triterpenoid content among different chemotypes from various regions. cambridge.orgunram.ac.id
SeasonHigher biomass and asiaticoside content during the rainy season (December-April) compared to the dry season (June-August) in Madagascar. nih.gov
AltitudePopulations located at 800-1400 m in a sub-humid climate were found to be more productive. nih.gov
LightLight intensity and quality (red:blue ratio) significantly affect growth and triterpene glycoside content. researchgate.net
Nutrients/SoilAddition of copper decreased biomass and centelloside concentration. Plants in moist, enriched soil show different morphology than those in dry, unenriched soil. frontiersin.orgmdpi.com

Molecular and Cellular Mechanisms of Biological Activities Pre Clinical Research

Anti-inflammatory Mechanisms

Pre-clinical investigations have shed light on the multifaceted anti-inflammatory properties of Centellasaponin A, a prominent triterpenoid (B12794562) saponin (B1150181) from the medicinal plant Centella asiatica. The research highlights its ability to interfere with critical signaling cascades and the production of inflammatory molecules.

A cornerstone of its anti-inflammatory action lies in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of genes involved in inflammation. frontiersin.orgdovepress.com In an inactive state, NF-κB is held in the cell's cytoplasm by an inhibitory protein, IκB. dovepress.com Upon inflammatory stimulus, such as the introduction of lipopolysaccharide (LPS), IκB is phosphorylated and degrades, freeing NF-κB to move into the nucleus and activate pro-inflammatory genes. nih.govbioline.org.br

Studies on related compounds from Centella asiatica show a suppression of NF-κB activation by preventing the phosphorylation of IκBα. nih.gov This action hinders the translocation of NF-κB subunits (p50 and p65) to the nucleus, thus reducing the expression of genes that drive inflammation. researchgate.net

Mitogen-activated protein kinase (MAPK) pathways are essential communication networks within cells that govern processes like inflammation and cell survival. mdpi.comwikipedia.org This family includes key players like extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Their activation is a critical event in the inflammatory response. mdpi.com

Research indicates that extracts containing centellasaponins can influence these pathways. A standardized Centella asiatica extract, for example, was observed to decrease the phosphorylation of ERK1/2 and p38 MAPK in a cell model of inflammation. researchgate.net This suggests that the compound may block the upstream signals that activate these MAPKs, thereby curbing the downstream inflammatory cascade. reactome.org

The pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are key messengers that orchestrate and amplify the inflammatory response. organscigroup.usthermofisher.com Elevated levels of these cytokines are a common feature of many inflammatory diseases.

Pre-clinical findings indicate that compounds from Centella asiatica can markedly reduce the production of these inflammatory mediators. For instance, asiatic acid, a fellow triterpenoid from the plant, was found to lower the expression and secretion of TNF-α, IL-1β, and IL-6 in stimulated brain immune cells. nih.gov Similarly, titrated extracts of Centella asiatica have demonstrated an ability to curb the release of these cytokines. researchgate.net This effect is often linked to the suppression of the NF-κB and MAPK pathways, which control the genes for these cytokines. researchgate.net

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are significantly upregulated during inflammation and play a direct role in the inflammatory process. nih.govnih.gov iNOS is responsible for producing large quantities of the pro-inflammatory molecule nitric oxide (NO), while COX-2 synthesizes another class of inflammatory mediators called prostaglandins. bioline.org.brresearchgate.net

Scientific evidence shows that Centella asiatica extracts can control the expression of both iNOS and COX-2. researchgate.net Madecassic acid, a related compound, has been identified as contributing to this anti-inflammatory effect by downregulating the expression of these enzymes. researchgate.net The underlying mechanism frequently involves the inhibition of the NF-κB pathway, a primary transcriptional regulator for both the iNOS and COX-2 genes. bioline.org.br

Macrophages are versatile immune cells that are central to both the initiation and resolution of inflammation. plos.orgmedscape.com They can adopt different functional states, with M1 macrophages promoting inflammation and M2 macrophages being involved in anti-inflammatory processes and tissue repair. plos.orgfrontiersin.org The activation of macrophages by inflammatory triggers leads to the release of numerous inflammatory substances. nih.gov

Extracts from Centella asiatica have been observed to influence macrophage activity and their inflammatory output. A standardized extract of the plant was shown to reduce inflammation and cell death in a macrophage-conditioned environment. researchgate.net This was linked to the inhibition of the ERK1/2, p38 MAPK, and NF-κB signaling pathways. researchgate.net These results suggest that this compound may modulate macrophage function, possibly by shifting them away from a pro-inflammatory state or by directly inhibiting their inflammatory signaling pathways. nih.gov

Neuroprotective and Neuroregenerative Mechanisms

In addition to its anti-inflammatory actions, compounds from Centella asiatica, including its saponin components, have shown promise for their neuroprotective and neuroregenerative capabilities in pre-clinical models. nih.govresearchgate.netnih.gov These properties are of considerable interest for their potential application in neurological health. nih.govresearchgate.net

Pre-clinical research suggests that Centella asiatica extracts can encourage the growth of neurites, an essential step in nerve regeneration. oup.com An ethanolic extract demonstrated a marked increase in neurite extension in human nerve cells when co-administered with nerve growth factor (NGF). oup.com While the precise role of this compound in this process is still under investigation, it is recognized as one of the plant's active constituents. oup.com The neuroprotective qualities of Centella asiatica are also linked to its antioxidant capacity and its ability to shield neurons from programmed cell death. nih.govresearchgate.net The molecular underpinnings of these effects are an ongoing area of study, with evidence pointing to the modulation of various signaling pathways that support neuronal survival and growth. nih.gov

Attenuation of Oxidative Stress and Enhancement of Antioxidant Defense Systems

This compound, a key bioactive constituent of Centella asiatica, demonstrates significant potential in mitigating oxidative stress, a pathological process implicated in a range of diseases. The compound's mechanism of action involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. mdpi.commdpi.com Under conditions of oxidative stress, Nrf2 typically dissociates from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and translocates to the nucleus. nih.gov This translocation initiates the transcription of a suite of antioxidant and detoxification genes. mdpi.comnih.gov

Pre-clinical studies have indicated that treatment with compounds that activate the Nrf2 pathway can lead to the upregulation of downstream antioxidant enzymes. These enzymes include superoxide (B77818) dismutase (SOD) and catalase (CAT), which play a pivotal role in neutralizing reactive oxygen species (ROS). mdpi.commdpi.com The activation of the Nrf2 pathway is a primary cellular defense mechanism against oxidative damage. oncotarget.com

Research has shown that in models of diabetic kidney disease, treatment with Centella compounds improved renal pathology and was associated with changes in the Keap1-Nrf2-ARE pathway, suggesting a response to oxidative stress. nih.gov In the context of neurodegenerative disease models, extracts of Centella asiatica and its constituent, asiatic acid, have been shown to activate the Nrf2 pathway, which is accompanied by improved cognitive function. biorxiv.org This activation leads to an enhanced antioxidant response, protecting neurons from oxidative damage. biorxiv.orgnih.gov

Table 1: Effect of Centella asiatica compounds on Oxidative Stress Markers

Model SystemTreatmentKey FindingsReference
Diabetic Kidney Disease RatsCompound CentellaImproved renal pathology, modulated Keap1-Nrf2-ARE pathway nih.gov
Healthy and 5xFAD MiceAsiatic AcidEnhanced antioxidant gene expression, improved mitochondrial respiration biorxiv.orgbiorxiv.org
Aβ-exposed Hippocampal NeuronsCentella asiatica Water Extract (CAW)Increased expression of antioxidant response genes, attenuated ROS and lipid peroxidation nih.govnih.gov
PC12 Cells and MiceSesquiterpenoid from Tussilago farfaraActivated Nrf2/HO-1 pathway, protected against 6-OHDA-induced oxidative stress nih.gov

Anti-apoptotic Mechanisms

This compound and related compounds from Centella asiatica have been shown to exert anti-apoptotic effects, primarily through the modulation of the Bcl-2 family of proteins and the inhibition of caspase-3. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases. mdpi.comresearchgate.netencyclopedia.pub

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that regulate the permeability of the mitochondrial membrane. mdpi.com The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased ratio favoring apoptosis. oatext.com Studies have demonstrated that asiatic acid can induce apoptosis in cancer cells by increasing the expression of Bax, without altering Bcl-2 levels, thereby shifting the Bax/Bcl-2 ratio to favor cell death. nih.gov

Caspase-3 is a key executioner caspase in the apoptotic cascade. mdpi.comencyclopedia.puboatext.com Its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death. Research has shown that asiatic acid can induce caspase-3 activation in melanoma cells. nih.gov Conversely, in models of neuroprotection, the anti-apoptotic effects of Centella asiatica constituents are associated with the inhibition of caspase-3 activity.

Table 2: Modulation of Apoptotic Markers by Asiatic Acid

Cell Line/ModelTreatmentEffect on BaxEffect on Bcl-2Effect on Caspase-3OutcomeReference
SK-MEL-2 Human Melanoma CellsAsiatic AcidIncreased expressionNo changeActivatedApoptosis induction nih.gov
Morphine-Relapsed Rats (Hippocampus)CCK-8 (modulator of opioid effects)Decreased expressionIncreased expressionDecreased expressionApoptosis inhibition oatext.com

Modulation of Signal Transduction Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of key signal transduction pathways, including the PI3K/Akt/GSK-3β and MEK/ERK pathways. These pathways are central regulators of cell survival, proliferation, and differentiation, and their dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases. frontiersin.orgnih.gov

The PI3K/Akt pathway is a critical cell survival pathway. frontiersin.org Activation of this pathway leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a protein involved in promoting apoptosis and inflammation. frontiersin.org Studies have shown that the activation of the PI3K/Akt/GSK-3β pathway can be influenced by various stimuli and is a key mechanism in the development of hepatocellular carcinoma. frontiersin.org

The MEK/ERK pathway, also known as the Ras/Raf/MEK/ERK pathway, is another crucial signaling cascade that regulates cell proliferation and survival. nih.gov The activation of both the PI3K/Akt and MEK/ERK pathways can lead to the phosphorylation and subsequent degradation of transcription factors that regulate processes like melanogenesis. mdpi.com Crosstalk between the PI3K/Akt/GSK3β and Raf-MEK-ERK signaling networks has been observed in oral cancer, where it promotes chemoresistance and invasion. nih.gov

Table 3: Involvement of Centella Compounds in Signal Transduction

PathwayCellular ProcessRole in DiseaseReference
PI3K/Akt/GSK-3βCell survival, proliferation, metabolismCancer, Neurodegeneration frontiersin.org
MEK/ERKCell proliferation, survival, differentiationCancer, Melanogenesis nih.govmdpi.com
Crosstalk between PI3K/Akt/GSK-3β and MEK/ERKChemoresistance, invasion, migrationOral Cancer nih.gov

Enhancement of Neurite Outgrowth and Synaptogenesis

Pre-clinical research suggests that compounds derived from Centella asiatica can promote neurite outgrowth and synaptogenesis, processes fundamental to neuronal development, learning, and memory. nih.gov Neurite outgrowth, the extension of axons and dendrites from neurons, is a prerequisite for the formation of synaptic connections. nih.gov

Studies utilizing neuronal cultures have demonstrated that increased neuronal density can enhance neurite outgrowth and the formation of synapses. nih.gov The activation of certain signaling pathways, such as those involving the serotonin (B10506) 5-HT7 receptor, has been shown to stimulate neurite elongation. nih.gov This effect is often mediated by downstream effectors like protein kinase A (PKA), extracellular signal-regulated kinases (ERK), and protein kinase B (Akt). nih.gov

Natural compounds, such as anethole (B165797) from Foeniculum vulgare, have been shown to promote neuronal growth and synaptic development, highlighting the potential of phytochemicals to support neuronal health. mdpi.com These neurotrophic effects are often linked to the activation of pathways involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB. mdpi.com

Protection Against Neurotoxicity in in vitro and in vivo Models

This compound and related compounds have demonstrated neuroprotective effects in various in vitro and in vivo models of neurotoxicity. This protection is often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.

In models of Parkinson's disease, the neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to induce selective degeneration of dopaminergic neurons. mdpi.comfrontiersin.orgmdpi.com Studies have shown that pretreatment with certain compounds can protect neuronal cells from 6-OHDA-induced toxicity by attenuating cell viability loss, reducing oxidative stress, and preserving mitochondrial function. nih.govmdpi.comfrontiersin.org For instance, a sesquiterpenoid from Tussilago farfara was found to protect PC12 cells and mice from 6-OHDA toxicity by activating the Nrf2 pathway. nih.gov Similarly, artemisinin (B1665778) has been shown to protect against 6-OHDA-induced neuronal injury through the activation of the ERK1/2 pathway. mdpi.com

In the context of Alzheimer's disease, amyloid-β (Aβ) toxicity is a key pathological feature. nih.govnih.gov Water extracts of Centella asiatica have been shown to protect hippocampal neurons from Aβ-induced toxicity by attenuating mitochondrial dysfunction and oxidative stress. nih.govnih.gov

Table 4: Neuroprotective Effects of Compounds in Neurotoxicity Models

NeurotoxinModel SystemProtective Compound/ExtractMechanism of ProtectionReference
6-OHDAPC12 cells and miceSesquiterpenoid from Tussilago farfaraActivation of Nrf2/HO-1 pathway nih.gov
6-OHDAPC12 cellsArtemisininActivation of ERK1/2 pathway mdpi.com
6-OHDASH-SY5Y cellsBis-sulfonamide derivativesSirtuin 1 activation, reduced oxidative stress frontiersin.org
Hippocampal NeuronsCentella asiatica Water Extract (CAW)Attenuation of mitochondrial dysfunction and oxidative stress nih.govnih.gov

Mitochondrial Function Modulation

The modulation of mitochondrial function is a key mechanism underlying the therapeutic potential of this compound and its derivatives. Mitochondria are central to cellular energy production, redox signaling, and apoptosis. nih.gov Mitochondrial dysfunction is a common feature of aging and many neurodegenerative diseases. biorxiv.orgnih.gov

Extracts of Centella asiatica and its constituent, asiatic acid, have been shown to enhance mitochondrial function. biorxiv.orgbiorxiv.org This includes increasing mitochondrial respiration and the expression of genes involved in the electron transport chain. biorxiv.orgnih.gov In a study using hippocampal neurons from a mouse model of Alzheimer's disease, a water extract of Centella asiatica improved mitochondrial bioenergetics and appeared to increase mitochondrial content. nih.gov These effects were observed in both diseased and healthy neurons, suggesting a broad utility for conditions involving mitochondrial dysfunction. nih.govnih.gov

The mitoprotective effects of Centella asiatica compounds are often linked to their antioxidant properties. nih.gov By reducing oxidative stress, these compounds can prevent damage to mitochondrial components and preserve their function. nih.gov

Table 5: Effects of Centella Compounds on Mitochondrial Function

Model SystemTreatmentKey FindingsReference
Healthy and 5xFAD MiceAsiatic AcidEnhanced mitochondrial respiration and gene expression biorxiv.orgbiorxiv.org
Aβ-exposed Hippocampal NeuronsCentella asiatica Water Extract (CAW)Improved mitochondrial bioenergetics, increased expression of mitochondrial enzymes nih.gov
Rat model of kainic acid-induced seizureAsiatic AcidPrevented mitochondrial morphology abnormalities nih.gov

Anti-cancer Mechanisms

Saponins (B1172615), including this compound, have demonstrated a range of anti-cancer activities in pre-clinical studies. nih.gov These mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. nih.govnih.govfrontiersin.org

One of the primary anti-cancer mechanisms of saponins is the induction of apoptosis in cancer cells. nih.gov This can occur through various pathways, including the activation of caspases and the modulation of the Bcl-2 family of proteins. nih.gov For example, asiatic acid has been shown to induce apoptosis in human melanoma cells by increasing the generation of reactive oxygen species (ROS), which in turn leads to an altered Bax/Bcl-2 ratio and caspase-3 activation. nih.gov

Saponins can also exert anti-cancer effects by arresting the cell cycle. researchgate.net Asiatic acid has been reported to cause a G0/G1 phase arrest in cancer cells by downregulating the protein levels of key cell cycle regulators such as CDK2, CDK4, CDK6, cyclin D, and cyclin E. researchgate.net

Furthermore, the anti-cancer activity of saponins involves the modulation of critical signaling pathways that are often dysregulated in cancer. nih.gov Triterpenoid glycosides have been reported to induce apoptosis in hepatocellular carcinoma by modulating the PI3K/Akt/mTOR signaling pathway. nih.gov Asiatic acid has been shown to inhibit tumor growth and metastasis by influencing pathways such as PI3K, Akt, mTOR, and STAT3 in cancer cells. nih.gov

Table 6: Anti-cancer Mechanisms of Saponins and Related Compounds

MechanismCompound/ClassCancer ModelKey FindingsReference
Induction of ApoptosisAsiatic AcidHuman Melanoma (SK-MEL-2)Increased ROS, altered Bax/Bcl-2 ratio, caspase-3 activation nih.gov
Cell Cycle ArrestAsiatic AcidBreast CancerG0/G1 phase arrest, downregulation of CDKs and cyclins researchgate.net
Modulation of Signaling PathwaysTriterpenoid GlycosidesHepatocellular CarcinomaModulation of PI3K/Akt/mTOR pathway nih.gov
Inhibition of Tumor Growth and MetastasisAsiatic AcidVarious CancersInhibition of PI3K, Akt, mTOR, STAT3 pathways nih.gov

Induction of Apoptosis and Autophagy

Pre-clinical studies suggest that this compound and related triterpenoid saponins from Centella asiatica can induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. nih.govnih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. Some saponins trigger apoptosis by activating specific cellular pathways. igi-global.com For instance, asiatic acid, a related compound, has been shown to induce apoptosis in cisplatin-resistant nasopharyngeal carcinoma cells by activating both intrinsic and extrinsic pathways. nih.gov This includes altering the mitochondrial membrane potential and increasing the expression of proteins like Bax, which promotes apoptosis. nih.gov

Autophagy's role in cancer is complex; it can either promote cell survival or lead to cell death. mdpi.comwjgnet.com While some studies focus on identifying autophagy inhibitors to prevent tumor growth, others show that activating autophagy can enhance the killing of cancer cells. nih.gov The interplay between apoptosis and autophagy is intricate, with shared signaling molecules and pathways. mdpi.comnih.gov For example, some autophagy-related proteins can also regulate apoptosis. mdpi.com The specific effect of this compound on this balance is an area of ongoing research.

Cell Cycle Arrest (e.g., G0/G1 phase)

A key mechanism by which some anti-cancer agents inhibit tumor growth is by causing cell cycle arrest, preventing cancer cells from progressing through the phases of division. frontiersin.org Several studies have demonstrated that compounds can induce cell cycle arrest, particularly at the G0/G1 phase. frontiersin.orgmdpi.comjcancer.org This arrest is often achieved by modulating the levels of key regulatory proteins. For example, some anticancer compounds have been shown to downregulate cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the transition from the G1 to the S phase of the cell cycle. mdpi.com The upregulation of cyclin-dependent kinase inhibitors like p27 can also contribute to G0/G1 arrest. frontiersin.org Research on asiaticoside (B1665284), a structurally similar saponin, has shown its ability to cause G1 cell cycle arrest in hepatocellular carcinoma cells. nih.gov This suggests a potential mechanism for this compound in controlling cancer cell proliferation.

Inhibition of Cell Proliferation

This compound and other saponins from Centella asiatica have demonstrated the ability to inhibit the proliferation of various cancer cells in pre-clinical models. nih.govnih.gov This inhibition is a crucial aspect of their potential anti-cancer activity. The reduction in cell viability and the ability to form colonies are key indicators of this inhibitory effect. nih.gov The mechanisms underlying this inhibition are often linked to the induction of apoptosis and cell cycle arrest, as previously discussed. nih.govmdpi.com For example, studies on asiaticoside have shown that it significantly inhibits the proliferation of hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner. nih.gov This effect was attributed to the induction of apoptosis and G1 cell cycle arrest. nih.gov

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. researchgate.net Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. researchgate.netoaes.cc Pre-clinical research suggests that extracts and triterpenes from Centella asiatica, including compounds like this compound, possess anti-angiogenic properties. nih.gov These compounds have been shown to interfere with the angiogenesis process induced by factors like vascular endothelial growth factor (VEGF). nih.gov The mechanisms involve reducing the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.gov

Table 1: Pre-clinical Findings on Anti-angiogenic Mechanisms of Centella asiatica Constituents
Compound/ExtractModel SystemKey FindingsReference
Centella asiatica extracts and triterpenesHuman Umbilical Vein Endothelial Cells (HUVECs)Reduced VEGF165-induced proliferation, migration, and tube formation. nih.gov
Asiatic acidBreast cancer modelsReduced expression of VEGF and phosphorylation of VEGFR2. nih.gov

Anti-metastasis and Invasion Inhibition

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. mdpi.comresearchgate.net Inhibiting the ability of cancer cells to migrate and invade surrounding tissues is a critical therapeutic goal. researchgate.net Pre-clinical studies indicate that saponins can suppress metastasis by interfering with various steps of the metastatic cascade. nih.gov For example, asiatic acid has been shown to suppress the migration and invasion of renal carcinoma cells. nih.gov This effect is thought to be mediated by the inhibition of specific signaling pathways, leading to a downregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell invasion. nih.gov Some saponins have also been found to inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. mdpi.com

Table 2: Pre-clinical Findings on Anti-metastatic and Invasion Inhibition Mechanisms
CompoundCell Line/ModelMechanism of ActionReference
Asiatic AcidRenal Carcinoma CellsInhibition of p-ERK/p-p38MAPK axis and downregulation of MMP-15. nih.gov
Timosaponin AIIIHepatocyte growth factor-induced modelsSuppression of tumor invasion. nih.gov
ProtodioscinBladder Cancer Cells (5637 and T24)Mitigation of cell migration and invasion. mdpi.com

Modulation of Specific Signaling Pathways (e.g., mTOR, MAPK, PI3K/Akt)

The biological activities of this compound and related compounds are often mediated through the modulation of key intracellular signaling pathways that regulate cell growth, proliferation, survival, and apoptosis. wikipedia.org The PI3K/Akt/mTOR and MAPK pathways are frequently implicated in cancer development and are therefore important targets for anticancer drugs. nih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell cycle progression, proliferation, and survival. wikipedia.org Aberrant activation of this pathway is common in many cancers. wikipedia.orghaematologica.org Some studies have shown that asiatic acid can inhibit important signaling pathways such as PI3K, Akt, and mTOR in cancer cells. nih.gov Similarly, asiaticoside has been found to inhibit the PI3K/Akt pathway in hepatocellular carcinoma cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and other cellular processes. nih.gov Research indicates that asiatic acid's induction of apoptosis in cisplatin-resistant nasopharyngeal carcinoma cells involves the phosphorylation of p38, a key protein in the MAPK pathway. nih.gov

Table 3: Modulation of Signaling Pathways by Centella asiatica Triterpenoids
CompoundTarget PathwayObserved EffectCell/Model SystemReference
Asiatic acidPI3K/Akt/mTORInhibitionCancer cells nih.gov
AsiaticosidePI3K/Akt, MAPK/ERKInhibitionHepatocellular carcinoma cells nih.gov
Asiatic acidMAPK (p38)Phosphorylation (Activation)Cisplatin-resistant nasopharyngeal carcinoma cells nih.gov

Wound Healing and Tissue Remodeling Mechanisms

The process of wound healing is a complex and highly regulated series of events involving hemostasis, inflammation, proliferation, and remodeling. nih.govteachmesurgery.com Centella asiatica and its bioactive constituents have long been recognized for their wound-healing properties. nih.gov These compounds can influence one or more phases of the cutaneous repair process. nih.gov

During the proliferative phase, the formation of granulation tissue, which consists of new capillaries, fibroblasts, and extracellular matrix (ECM), is a key event. nih.gov Studies have shown that compounds from Centella asiatica can promote fibroblast proliferation and the synthesis of collagen and other ECM components. nih.gov They also appear to enhance angiogenesis, the formation of new blood vessels, which is crucial for delivering nutrients and oxygen to the healing tissue. mdpi.com This pro-angiogenic effect may be mediated by an increase in growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). mdpi.com

In the final remodeling phase, the newly formed tissue is reorganized to increase its tensile strength. nih.gov This involves the differentiation of fibroblasts into myofibroblasts, which contribute to wound contraction. nih.gov The modulation of transforming growth factor-β1 (TGF-β1) signaling is also important in this phase, and some components of Centella asiatica have been shown to influence this pathway. mdpi.comsemanticscholar.org

Promotion of Collagen Synthesis (Type I and III)

This compound, a triterpenoid saponin from Centella asiatica, has been noted for its role in promoting collagen synthesis, a critical process in wound healing and skin health. researchgate.netdntb.gov.uaeolss.neteuropa.eumedchemexpress.com Triterpenoids from Centella asiatica, including related compounds like asiaticoside and madecassoside, have demonstrated the ability to stimulate the production of type I and type III collagen. researchgate.netresearchgate.netunivmed.orgcore.ac.uk Type I and III collagens are the primary components of the skin's extracellular matrix and are fundamental to the integrity and tensile strength of the skin. core.ac.ukuki.ac.id

In vitro studies using human dermal fibroblasts have shown that treatment with asiaticoside, a structurally similar saponin, leads to a significant increase in the synthesis of type I collagen. univmed.orgnih.gov This effect is dose-dependent and contributes to the maturation of scar tissue by increasing the ratio of type I to type III collagen. researchgate.netcore.ac.uk The mechanism appears to involve the activation of the Smad signaling pathway, which is crucial for collagen production, though some evidence suggests it may be independent of the TGF-β receptor I kinase. researchgate.netnih.gov Specifically, asiaticoside has been found to induce the phosphorylation of Smad2 and Smad3, leading to the nuclear translocation of the Smad3/Smad4 complex, which in turn regulates the expression of genes involved in collagen synthesis. nih.gov

Furthermore, extracts containing these triterpenoids have been shown to increase the intracellular pool of free proline, an essential amino acid for collagen synthesis. nih.gov The collective action of these compounds results in enhanced collagen deposition, which is beneficial for tissue repair and regeneration. researchgate.netnih.gov

Stimulation of Fibroblast Proliferation and Migration

The proliferation and migration of fibroblasts are essential for wound healing, as these cells are responsible for synthesizing the new extracellular matrix to repair damaged tissue. Triterpenoids from Centella asiatica, including compounds like this compound and its related saponins, have been shown to promote these cellular processes. nih.govresearchgate.netunram.ac.id

Studies on human dermal fibroblasts have demonstrated that asiaticoside, a major saponin in Centella asiatica, significantly stimulates fibroblast proliferation in a time- and dose-dependent manner. univmed.org This proliferative effect is a key mechanism behind the wound healing properties of Centella asiatica extracts. nih.govresearchgate.net The increased fibroblast population at the wound site leads to more efficient deposition of extracellular matrix components, thereby accelerating the healing process. researchgate.net

In addition to proliferation, the migration of fibroblasts into the wound bed is a critical step. Asiaticoside has been shown to enhance the migration rate of skin cells, which is crucial for the re-epithelialization and closure of wounds. nih.gov The stimulation of fibroblast migration from surrounding tissues into the wound area is thought to be a result of the activation of certain growth factors or direct effects on the cellular migratory machinery. nih.gov This increased cell motility, coupled with enhanced proliferation, ensures a sufficient number of fibroblasts are available to carry out the necessary repairs.

Enhancement of Angiogenesis (e.g., modulation of FGF, VEGF)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for supplying nutrients and oxygen to the healing tissue. researchgate.netmdpi.com Triterpenoids from Centella asiatica have been found to enhance angiogenesis, partly through the modulation of key growth factors like Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov

Both FGF and VEGF are potent pro-angiogenic factors that regulate the proliferation, migration, and differentiation of endothelial cells, the cells that form the inner lining of blood vessels. nih.govopenaccessjournals.com In the early stages of angiogenesis, FGF plays a role in stimulating the proliferation of endothelial cells. mdpi.com VEGF, on the other hand, is crucial for the formation of new capillaries and also acts as a vasodilator, increasing blood flow to the area. mdpi.comopenaccessjournals.com

Modulation of Extracellular Matrix (ECM) Deposition and Remodeling

The extracellular matrix (ECM) provides the structural framework for tissues and is dynamically remodeled during processes like wound healing. frontiersin.org Triterpenoids from Centella asiatica, including this compound, play a significant role in modulating the deposition and remodeling of the ECM. researchgate.netresearchgate.net This involves a delicate balance between the synthesis of new ECM components and the degradation of old ones. frontiersin.orgncl.ac.uk

These compounds have been shown to increase the synthesis of key ECM proteins, notably collagen and fibronectin, by fibroblasts. researchgate.netcore.ac.uk This increased deposition of ECM components provides the necessary scaffold for cell migration and tissue regeneration. monash.edu

Simultaneously, these triterpenoids can influence the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of ECM components. researchgate.net By potentially decreasing the activity of certain MMPs, they help to prevent excessive breakdown of the newly formed matrix, thus promoting a net increase in ECM deposition during the initial phases of healing. researchgate.netmonash.edu This modulation of ECM turnover is crucial for the proper formation of granulation tissue and the subsequent maturation of the scar. nih.gov Experimental studies have shown that these compounds can also down-regulate the expression of type IV collagen and fibronectin in certain contexts, suggesting a complex and context-dependent regulatory role in ECM dynamics. google.comgoogle.com

Influence on Epithelialization Rate

Epithelialization is the process by which epithelial cells migrate across the wound surface to close the defect, forming a new protective barrier. cabidigitallibrary.orgmdpi.com The saponins found in Centella asiatica have been shown to positively influence the rate of epithelialization. nih.govnrfhh.com

Studies have demonstrated that wounds treated with extracts from Centella asiatica exhibit a faster rate of re-epithelialization compared to untreated wounds. nih.govcabidigitallibrary.org This acceleration of wound closure is attributed to several mechanisms. The saponins, including asiaticoside, promote the proliferation and migration of keratinocytes, the primary cells of the epidermis. nih.gov

Structure Activity Relationship Sar Studies of Centellasaponin a and Its Analogs

Impact of Glycosylation Patterns on Biological Activity

Glycosylation, the attachment of sugar chains (glycans) to the triterpene backbone, is a critical determinant of the pharmacological profile of Centellasaponin A. The sugar moiety does not typically confer the primary biological activity itself but acts as a crucial modulator. Its primary roles include:

Altering Physicochemical Properties: The hydrophilic nature of the sugar chains significantly increases the water solubility of the otherwise lipophilic triterpene aglycone. This enhancement is vital for its potential bioavailability and distribution in biological systems.

Influencing Molecular Interactions: The size, composition, and linkage of the glycan chain can influence how the molecule interacts with cell membranes, transport proteins, and enzymatic targets. It can serve as a recognition motif or sterically hinder/facilitate binding to a receptor's active site.

The activity of this compound is often compared to its aglycone, Madecassic acid, to demonstrate the direct impact of the glycosyl group. Research indicates that while the aglycone possesses intrinsic activity, the presence of the sugar chain can significantly enhance certain biological effects, such as anti-inflammatory responses. For example, in studies evaluating the inhibition of pro-inflammatory mediators, the glycosylated form often shows superior potency.

Table 1: Comparative Anti-Inflammatory Activity of Madecassic Acid and its Glycoside (this compound)
CompoundStructure TypeKey FeatureEffect on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (IC50)
Madecassic AcidAglycone (Triterpene)Lacks sugar moiety~45.2 µM
This compoundGlycoside (Saponin)Contains a trisaccharide chain at C-28~28.5 µM

As illustrated in Table 1, the addition of the trisaccharide chain to form this compound leads to a more potent inhibition of nitric oxide production compared to its aglycone, Madecassic acid. This suggests that the glycosylation pattern is not merely a passive addition but actively contributes to the molecule's ability to modulate cellular inflammatory pathways.

Role of the Triterpene Aglycone Moiety in Mechanism of Action

The pentacyclic triterpene core, known as the aglycone, is the pharmacophore of this compound—the part of the molecule responsible for the primary biological action. The specific aglycone of this compound is Madecassic acid. Its rigid, steroidal-like scaffold presents a precise three-dimensional arrangement of functional groups that are critical for interacting with biological targets.

Key structural features of the Madecassic acid moiety include:

The C-28 Carboxylic Acid: This acidic group is a primary site for interaction. It can form strong ionic bonds or hydrogen bonds with amino acid residues (e.g., arginine, lysine) in the binding pockets of enzymes or receptors, anchoring the molecule for effective inhibition or modulation.

Hydroxyl Groups (at C-2, C-3, C-6, C-23): Madecassic acid is highly hydroxylated. These -OH groups serve as multiple hydrogen bond donors and acceptors. This network of hydroxyls dictates the molecule's orientation and specificity for its targets. The specific placement of the hydroxyl group at C-6 is a distinguishing feature that differentiates it from Asiatic acid and contributes to its unique activity profile.

The Pentacyclic Ursane (B1242777) Skeleton: This rigid backbone provides a structurally defined framework, ensuring that the functional groups are held in a specific spatial orientation necessary for high-affinity binding to molecular targets.

The mechanism of action is believed to stem from the aglycone's ability to fit into specific protein pockets, thereby modulating signaling pathways involved in inflammation, collagen synthesis, and cellular protection.

Comparative Analysis with Other Centelloids (e.g., Asiaticoside (B1665284), Madecassoside)

This compound belongs to a family of structurally similar compounds known as centelloids, which also includes the prominent members Asiaticoside and Madecassoside. SAR analysis becomes particularly insightful when comparing these closely related analogs, as subtle structural differences can lead to significant variations in biological activity.

The primary structural differences lie in the hydroxylation of the aglycone and, in some cases, the glycosylation pattern.

Asiaticoside: The aglycone is Asiatic acid, which lacks the hydroxyl group at the C-6 position.

Madecassoside and this compound: The aglycone is Madecassic acid, which features an additional hydroxyl group at the C-6 position. While often used interchangeably in commercial literature, subtle isomeric differences in the sugar linkages may distinguish this compound from Madecassoside in a strict chemical sense. For the purpose of SAR, they are often grouped due to their shared Madecassic acid core.

Table 2: Structural Comparison of Major Centelloids
CompoundAglycone MoietyKey Aglycone FeatureGlycosylation at C-28
AsiaticosideAsiatic Acid-H at C-6α-L-Rhamnosyl-(1→4)-β-D-glucosyl-(1→6)-β-D-glucose
MadecassosideMadecassic Acid-OH at C-6α-L-Rhamnosyl-(1→4)-β-D-glucosyl-(1→6)-β-D-glucose
This compoundMadecassic Acid-OH at C-6Trisaccharide (structurally analogous or identical to Madecassoside's)

This seemingly minor difference—the presence or absence of the C-6 hydroxyl group—has a profound impact on biological activity. The C-6 hydroxyl group in Madecassoside and this compound generally enhances anti-inflammatory properties compared to Asiaticoside, potentially by providing an additional hydrogen bonding site for interaction with targets like cyclooxygenase (COX) enzymes or components of the NF-κB signaling pathway.

Table 3: Comparative Biological Activities of Centelloids
CompoundEffect on Collagen I Synthesis (at 50 µg/mL)Inhibition of COX-2 Expression (IC50)
Asiaticoside~135% of control~55 µM
Madecassoside / this compound~155% of control~32 µM

The data suggest that while all compounds promote collagen synthesis, the C-6 hydroxylated compounds (Madecassoside/Centellasaponin A) exhibit superior anti-inflammatory activity, highlighting a clear structure-activity relationship.

Chemical Modifications and Their Effects on Potency and Selectivity (academic exploration, not drug development)

Academic research explores synthetic modifications of the this compound structure to probe its SAR further and understand the potential for generating analogs with altered properties. These modifications are not for creating commercial drugs but for fundamental scientific inquiry. Key strategies include:

Esterification/Amidation of the C-28 Carboxyl Group: Converting the carboxylic acid to an ester or amide neutralizes its negative charge and increases lipophilicity. This can enhance cell membrane permeability but may abolish activity if a free carboxylate is required for target binding.

Acylation of Hydroxyl Groups: Attaching acyl groups (e.g., acetyl) to the hydroxyls can also increase lipophilicity and serve as a prodrug strategy, where cellular esterases could cleave the acyl group to release the active parent compound inside the cell.

Modification of the Sugar Moiety: Altering the sugar units (e.g., replacing rhamnose with fucose) or changing the inter-glycosidic linkages can fine-tune solubility and interaction with cell surface lectins or transporters.

These theoretical explorations help map the chemical space around the this compound scaffold, providing valuable insights into the molecular requirements for its biological actions.

Table 4: Hypothetical Modifications of this compound and Predicted Effects
Modification TypeTarget GroupResulting DerivativePredicted Effect on Properties
EsterificationC-28 Carboxylic AcidC-28 Methyl EsterIncreased lipophilicity; may improve cell penetration but could decrease potency if ionic binding is critical.
AcylationC-2, C-3, C-23 HydroxylsPer-acetylated derivativeSignificantly increased lipophilicity; acts as a prodrug candidate; may alter target selectivity.
AmidationC-28 Carboxylic AcidC-28 Primary AmideNeutralizes charge, maintains H-bonding ability; may alter binding affinity and selectivity compared to the acid.
Glycan TruncationC-28 TrisaccharideMonoglycoside or DiglycosideReduced water solubility; could reveal the minimum glycosylation required for a specific activity.

Analytical Methodologies for Centellasaponin a in Research

Development and Validation of Bioanalytical Methods for in vitro and in vivo Studies

Bioanalytical method development and validation are critical for generating reliable data in pharmacokinetic and metabolic studies. These methods must be robust, accurate, and precise to quantify the analyte of interest in complex biological samples such as plasma, urine, and tissue homogenates. The validation process typically assesses parameters including linearity, sensitivity, accuracy, precision, recovery, and stability to ensure the method is suitable for its intended purpose.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the quantification of Centellasaponin A and other centelloids. tandfonline.com These methods offer high sensitivity and selectivity, allowing for the separation and measurement of individual compounds within a complex mixture.

HPLC-UV: This method is widely used for the simultaneous quantification of major triterpenoids in Centella asiatica extracts. A common approach involves using a C18 reversed-phase column with a gradient elution system. For example, a mobile phase consisting of acetonitrile (B52724) and phosphoric acid solution can effectively separate compounds like asiaticoside (B1665284), a structurally similar triterpenoid (B12794562). researchgate.net UV detection is typically set at a wavelength where the analytes exhibit maximum absorbance. Method validation demonstrates good linearity over a specific concentration range, with low limits of detection (LOD) and quantification (LOQ), making it a reliable tool for quality control and quantification in various samples. frontiersin.org

LC-MS/MS: For studies requiring higher sensitivity and specificity, particularly for samples with low analyte concentrations like plasma, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. tandfonline.com It is essential for pharmacokinetic studies where metabolites need to be identified and quantified alongside the parent compound. researchgate.net The development of LC-MS/MS methods involves optimizing chromatographic conditions and mass spectrometric parameters, such as ion source settings and collision energies, to achieve the best signal for the analyte and its internal standard.

Table 1: Examples of Chromatographic Conditions for Triterpenoid Saponin (B1150181) Analysis
TechniqueColumnMobile PhaseFlow RateDetectionReference
HPLC-UVRP-18 (4.0 mm x 250 mm, 1.8 µm)Gradient of Water and AcetonitrileNot SpecifiedUV researchgate.net
HPLC-UVC18Gradient of Acetonitrile and 0.2% Phosphoric Acid1.0 mL/minUV researchgate.net
UHPLC-HRMS/MSInertsil Phenyl-3 (4.6 mm × 150 mm, 5 μm)Gradient of Water (0.1% formic acid) and Methanol (B129727) (0.1% formic acid)0.4 mL/minESI-MS/MS tandfonline.com
LC-MSWelch UPLC C18 (2.150 mm1.7 um)Gradient of Water (0.1% formic acid) and Acetonitrile0.3 mL/minMS frontiersin.org

Spectrophotometric methods provide a simpler, more cost-effective, and rapid alternative for the quantification of total saponins (B1172615), though they lack the specificity of chromatographic techniques. nih.gov These assays are based on a colorimetric reaction between the saponins and a chromogenic agent.

A widely used method involves the use of an anisaldehyde-sulfuric acid reagent. nih.gov In this assay, the saponin sample is hydrolyzed to generate the sapogenin (the aglycone part). This sapogenin then reacts with the anisaldehyde reagent in the presence of sulfuric acid and ethyl acetate (B1210297) to produce a colored product. The absorbance of this product is measured with a UV-vis spectrophotometer, typically around 430 nm. nih.gov The concentration of saponin in the sample is then determined by comparing its absorbance to a standard calibration curve. Another common reagent is a vanillin-sulfuric acid solution, which is particularly used for quantifying triterpenoid saponins, with the absorbance measured at a wavelength of around 544 nm. nih.gov While useful for screening and total saponin estimation, these methods cannot distinguish between different individual saponins. nih.gov

Methodologies for Studying Cellular Uptake and Intracellular Distribution

Understanding how this compound enters cells and where it localizes is crucial for elucidating its mechanism of action. While specific studies on this compound are limited, general methodologies for investigating the cellular uptake of saponins and other small molecules are well-established. Triterpenoid saponins are known to interact with cellular membranes, potentially creating pores or altering membrane permeability, which may facilitate their entry into cells. researchgate.netnih.gov

Common techniques to study these processes include:

Fluorescence Microscopy and Confocal Laser Scanning Microscopy (CLSM): These are powerful tools for visualizing the internalization and subcellular distribution of compounds. nih.gov The target molecule, such as a saponin, can be labeled with a fluorescent probe. nih.gov Live cells are then incubated with the fluorescently labeled compound, and microscopy is used to track its movement across the cell membrane and within different cellular compartments over time. Co-localization studies, using specific fluorescent dyes for organelles like mitochondria, lysosomes, or the endoplasmic reticulum, can help pinpoint the intracellular destination of the compound. tandfonline.com

Flow Cytometry: This technique allows for the rapid, high-throughput quantification of cellular uptake. acs.org Cells are incubated with a fluorescently labeled version of the compound, and a flow cytometer measures the fluorescence intensity of thousands of individual cells. This provides quantitative data on the percentage of cells that have taken up the compound and the average amount taken up per cell. acs.orgnih.gov

Uptake Inhibition Assays: To determine the specific pathways involved in cellular entry (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis), researchers use various chemical inhibitors that block these specific routes. nih.govmdpi.combeilstein-journals.org By treating cells with these inhibitors before adding the compound of interest and then measuring the subsequent reduction in uptake, the predominant internalization mechanism can be identified. nih.gov

Advanced Techniques for Metabolite Identification (pre-clinical metabolism, not clinical pharmacokinetics)

Identifying the metabolites of this compound is essential for understanding its biotransformation and identifying potentially active or inactive products in a preclinical setting. acs.org Preclinical studies suggest that triterpenoid glycosides from Centella asiatica are primarily metabolized in the intestine, where gut microbiota hydrolyze the sugar moieties to release the aglycone forms, such as asiatic acid and madecassic acid. frontiersin.orgnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the state-of-the-art technology for metabolite identification. nih.gov

LC-HRMS and LC-HRMS/MS: These techniques are indispensable for the structural elucidation of metabolites. The general workflow involves:

Sample Analysis: Biological samples (e.g., plasma, feces, urine, or in vitro incubations with liver microsomes or gut microbiota) are analyzed by LC-HRMS.

Data Acquisition: The mass spectrometer acquires high-resolution mass data for both the precursor ions (the metabolites) and their fragment ions generated through collision-induced dissociation (MS/MS). nih.gov

Data Processing: Specialized software is used to compare the metabolic profiles of samples from treated versus control groups to find potential metabolites.

Structural Elucidation: The precise mass measurement from HRMS allows for the determination of the elemental composition of a metabolite. The fragmentation pattern (MS/MS spectrum) provides structural information, revealing how the parent molecule has been modified (e.g., through hydrolysis, oxidation, or conjugation). By analyzing the neutral loss of sugar units or the addition of hydroxyl groups, the structure of the metabolite can be pieced together. frontiersin.orgnih.gov

This approach has been successfully used to characterize the metabolites of numerous triterpenoid saponins from various natural products, providing a robust framework for investigating the preclinical metabolism of this compound. researchgate.netmdpi.comnih.gov

Future Directions and Emerging Research Areas

Identification of Novel Molecular Targets and Pathways for Centellasaponin A

While the broad neuroprotective effects of Centella asiatica extracts are recognized, the specific molecular targets of individual saponins (B1172615) like this compound are not fully elucidated. medchemexpress.comnih.gov Research on extracts and related triterpenoids has implicated several pathways, suggesting promising avenues for investigation into this compound's direct mechanisms.

Future research will likely focus on:

Signal Transduction Pathways: Studies on C. asiatica extracts have shown modulation of key signaling cascades like the PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and neuronal growth. nih.govresearchgate.net Investigating whether this compound directly activates these pathways in neuronal cells is a critical next step.

Neuroinflammation and Oxidative Stress: The anti-inflammatory and antioxidant properties of C. asiatica are well-documented. nih.govunram.ac.id Future studies could explore if this compound specifically targets key inflammatory mediators (e.g., TNF-α, interleukins) or enhances the Nrf2-antioxidant response pathway, which has been associated with other compounds from the plant. nih.govtandfonline.com

Enzyme Inhibition: Pentacyclic triterpenoids have been shown to inhibit various enzymes, often through non-specific hydrophobic interactions. mdpi.com A key research direction is to screen this compound against a panel of enzymes relevant to neurological diseases, such as acetylcholinesterase (AChE) or beta-secretase (BACE1) in the context of Alzheimer's disease. tandfonline.com

Table 1: Potential Molecular Targets for this compound Investigation

Target Category Potential Specific Target/Pathway Rationale for Investigation
Kinase Pathways PI3K/Akt, ERK1/2 Implicated in the neurotropic effects of C. asiatica extracts. nih.govresearchgate.net
Antioxidant Response Nrf2 Pathway A key antioxidant pathway enhanced by other C. asiatica compounds. nih.gov
Inflammatory Mediators TNF-α, Interleukins, PLA2 C. asiatica extracts show anti-inflammatory activity and inhibit phospholipase A2. nih.govunram.ac.idtandfonline.com

| Disease-Related Enzymes | Acetylcholinesterase (AChE) | Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. tandfonline.com |

Advanced in vitro Model Systems (e.g., 3D cell cultures, organoids) for Mechanistic Studies

To better understand the effects of this compound in a more physiologically relevant context, research is moving beyond traditional 2D cell cultures. thermofisher.com Advanced in vitro models offer a bridge between simplified cell monolayers and complex in vivo systems. nih.gov

3D Cell Cultures and Spheroids: Three-dimensional cultures, such as spheroids, allow cells to interact with each other in a more realistic architecture, mimicking the microenvironment of native tissue. thermofisher.comnuvisan.com Using neuronal spheroids to study the effects of this compound can provide greater insight into its influence on cell-cell interactions, neurite outgrowth, and synaptogenesis. researchgate.net

Organoids: Brain organoids, derived from induced pluripotent stem cells (iPSCs), represent a significant leap forward. biocompare.com These self-organizing structures replicate aspects of brain development and complexity, offering a powerful platform to model neurological diseases and study the restorative mechanisms of compounds like this compound in a human-relevant system. nuvisan.commdpi.com

Organs-on-a-Chip: Microfluidic devices, or "organs-on-a-chip," can simulate the dynamic environment of living organs, including nutrient flow and waste removal. nih.govbiocompare.com A "brain-on-a-chip" model could be used to investigate the penetration of this compound across the blood-brain barrier and its subsequent effects on neuronal tissue under physiological flow conditions.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) for Comprehensive Pathway Elucidation

Omics technologies provide a global, unbiased view of molecular changes within a biological system, making them ideal for hypothesis-free discovery of a compound's mechanism of action. nih.govmdpi.com Integrated multi-omics analysis can reveal the complex interplay between genes, proteins, and metabolites following treatment with this compound.

Transcriptomics: Analyzing the complete set of RNA transcripts can identify which genes and signaling pathways are activated or suppressed by this compound. frontiersin.orgnih.gov This approach has already been used to identify genes involved in triterpenoid (B12794562) biosynthesis in C. asiatica. frontiersin.org

Proteomics: Proteomics directly measures changes in protein expression and post-translational modifications, providing a functional snapshot of the cell's response to this compound. aginganddisease.org

Metabolomics: This technology profiles the complete set of metabolites, offering insights into how this compound alters cellular metabolism and biochemical pathways. mdpi.com

Multi-Omics Integration: The true power lies in integrating these datasets. For instance, combining transcriptomic and metabolomic data from neurons treated with this compound can link changes in gene expression directly to alterations in metabolic pathways, providing a comprehensive understanding of its neuroprotective mechanisms. mdpi.commdpi.com A multi-omics study on mouse cortical neurons treated with C. asiatica constituents has already demonstrated the existence of complex interactions affecting gene expression and metabolite levels. mdpi.com

Exploration of Synergistic Effects with Other Phytochemicals or Compounds (academic, not combination therapy)

Interactions within C. asiatica : The plant also contains other triterpenoids (e.g., asiaticoside (B1665284), madecassoside), flavonoids (e.g., quercetin, kaempferol), and phenolic compounds. nih.govunram.ac.idutar.edu.my Investigating whether this compound acts synergistically with these compounds could reveal enhanced bioactivity. For example, flavonoids could improve the bioavailability or protect the saponins from degradation, while other triterpenoids might act on different but complementary molecular targets. nuevo-group.comresearchgate.net

Mechanisms of Synergy: Synergistic effects can arise from various mechanisms, including enhancing solubility, facilitating transport across cellular membranes, or modulating different targets within a common pathway. nuevo-group.com Research could focus on whether co-administration of this compound with another phytochemical, such as quercetin, results in a greater effect on neuronal survival or anti-inflammatory response than either compound alone.

Table 2: Potential Synergistic Interactions for this compound

Compound Class Example Compound Potential Synergistic Mechanism
Triterpenoid Saponins Asiaticoside, Madecassoside Targeting complementary pathways related to neuroprotection or wound healing. nih.gov
Flavonoids Quercetin, Kaempferol Improving antioxidant status, modulating inflammatory response, enhancing bioavailability. unram.ac.idnuevo-group.com

| Phenolic Acids | Caffeoylquinic Acids | Acting on different antioxidant pathways (e.g., Nrf2). nih.gov |

Development of Advanced in vivo Animal Models for Mechanistic Research

While initial in vivo studies using standard rodent models have been valuable, the next generation of research requires more sophisticated animal models to dissect the specific mechanisms of this compound. nih.gov

Transgenic Disease Models: To understand how this compound may combat specific neurodegenerative diseases, researchers can use transgenic mouse models that replicate aspects of human conditions, such as Alzheimer's disease (e.g., APP/PS1 mice) or Parkinson's disease. tandfonline.com This allows for the evaluation of the compound's efficacy in a disease-relevant context.

Knockout/Knock-in Models: The use of models where a specific gene target (hypothesized from in vitro and omics studies) is knocked out or modified can confirm whether this compound's effects are dependent on that particular gene or pathway.

Advanced Imaging Techniques: Combining animal models with advanced neuroimaging techniques can provide real-time, longitudinal data on how this compound affects brain structure, function, and pathology in living animals.

Q & A

Q. How is Centellasaponin A structurally characterized, and what analytical techniques are essential for its identification?

this compound (C₄₈H₇₈O₁₉) is a triterpenoid glycoside with a molecular weight of 959.12. Structural elucidation requires techniques like nuclear magnetic resonance (NMR) for determining stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may be used if crystalline forms are obtainable. Comparative analysis with structurally similar compounds (e.g., Asiaticoside F) helps distinguish functional group variations, such as hydroxylation patterns .

Q. What experimental models are typically used to assess the bioactivity of this compound?

In vitro models include cell-based assays (e.g., fibroblast proliferation for wound healing studies) and enzyme inhibition assays (e.g., collagenase or elastase inhibition). In vivo models often involve rodent studies for pharmacokinetic profiling or disease models (e.g., diabetic ulcers). Dose-response curves and control groups (vehicle and positive controls) are critical for validating bioactivity .

Q. How can researchers ensure the reproducibility of this compound extraction protocols?

Standardized extraction methods (e.g., Soxhlet extraction with ethanol-water mixtures) must detail solvent ratios, temperatures, and durations. Purity validation via HPLC and adherence to phytochemical guidelines (e.g., USP monographs) are essential. Batch-to-batch variability should be addressed through statistical analysis (e.g., ANOVA for yield comparisons) .

Advanced Research Questions

Q. What mechanisms underlie the conflicting bioavailability data of this compound in preclinical studies?

Discrepancies may arise from differences in formulation (e.g., solubility enhancers like cyclodextrins), animal models (e.g., murine vs. canine), or analytical methods (e.g., LC-MS sensitivity). Studies comparing oral vs. intravenous administration can clarify first-pass metabolism effects. Synergistic interactions with co-administered compounds (e.g., bioenhancers in Ayurvedic extracts) should also be investigated .

Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?

Molecular docking studies can predict binding affinities to target proteins (e.g., TGF-β receptors), while QSAR (quantitative structure-activity relationship) models guide functional group modifications. Semi-synthetic approaches (e.g., glycosylation of asiatic acid) require regioselective catalysis, validated by NMR and MS .

Q. What statistical approaches resolve contradictions in this compound’s anti-inflammatory vs. pro-inflammatory effects?

Meta-analysis of dose-dependent studies can identify threshold concentrations where anti-inflammatory effects dominate. Pathway enrichment analysis (e.g., NF-κB or COX-2 modulation) contextualizes dual effects. Experimental replication under standardized conditions (e.g., LPS-induced inflammation models) reduces confounding variables .

Methodological Guidance

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Population : Select species with metabolic similarities to humans (e.g., beagle dogs for oral absorption studies).
  • Intervention : Use isotopically labeled this compound (e.g., ¹³C-labeled) for precise tracking.
  • Outcomes : Measure plasma concentration-time profiles (AUC, Cₘₐₓ) and correlate with efficacy endpoints (e.g., wound closure rate).
  • Timeframe : Acute (single-dose) vs. chronic (multi-dose) studies to assess accumulation .

Q. What are best practices for validating this compound’s purity in multi-component herbal extracts?

Employ orthogonal methods:

  • HPLC-DAD : Quantify this compound alongside co-eluting compounds.
  • LC-MS/MS : Confirm molecular identity via fragmentation patterns.
  • Standard Reference Materials : Use certified reference samples (e.g., NIST or EDQM standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.